Sodium (R)-1-(1-boc-pyrrolidin-3-yloxy)cyclobutanecarboxylate
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Overview
Description
Sodium ®-1-(1-boc-pyrrolidin-3-yloxy)cyclobutanecarboxylate is a synthetic organic compound that belongs to the class of carboxylates. It is characterized by the presence of a pyrrolidine ring, a cyclobutane ring, and a carboxylate group. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ®-1-(1-boc-pyrrolidin-3-yloxy)cyclobutanecarboxylate typically involves the following steps:
Protection of Pyrrolidine: The pyrrolidine ring is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Formation of Cyclobutane Ring: The cyclobutane ring is synthesized through a series of cyclization reactions.
Coupling Reaction: The protected pyrrolidine is then coupled with the cyclobutane ring using appropriate coupling reagents.
Deprotection and Salt Formation: The Boc group is removed, and the resulting compound is converted to its sodium salt form.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Sodium ®-1-(1-boc-pyrrolidin-3-yloxy)cyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Sodium ®-1-(1-boc-pyrrolidin-3-yloxy)cyclobutanecarboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium ®-1-(1-boc-pyrrolidin-3-yloxy)cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Sodium ®-1-(1-boc-pyrrolidin-3-yloxy)cyclobutanecarboxylate can be compared with other carboxylates and pyrrolidine derivatives.
- Similar compounds include Sodium ®-1-(1-boc-pyrrolidin-3-yloxy)cyclopentanecarboxylate and Sodium ®-1-(1-boc-pyrrolidin-3-yloxy)cyclohexanecarboxylate.
Uniqueness
The uniqueness of Sodium ®-1-(1-boc-pyrrolidin-3-yloxy)cyclobutanecarboxylate lies in its specific structural features, such as the combination of a pyrrolidine ring and a cyclobutane ring, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
sodium;1-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxycyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5.Na/c1-13(2,3)20-12(18)15-8-5-10(9-15)19-14(11(16)17)6-4-7-14;/h10H,4-9H2,1-3H3,(H,16,17);/q;+1/p-1/t10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHJDOALDZKXCE-HNCPQSOCSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2(CCC2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OC2(CCC2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22NNaO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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